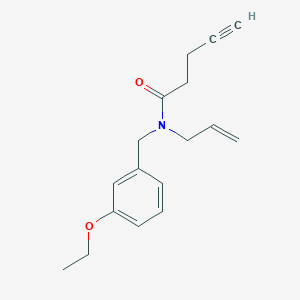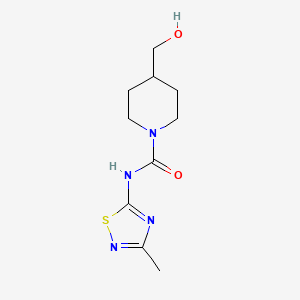![molecular formula C18H20N2O3 B5901755 {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5901755.png)
{[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acid, also known as Boc-3-phenylalanine anthranilic acid, is a synthetic peptide that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms and cancer cells. It has also been shown to inhibit the activity of enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects
{[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. However, further research is needed to fully understand its effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid in lab experiments is its stability and solubility in water. It is also relatively easy to synthesize and purify. However, its high cost and limited availability may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research on {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid. One area of interest is its potential use as a therapeutic agent for cancer and infectious diseases. Further studies are needed to determine its toxicity and efficacy in vivo. Another direction is the development of new synthetic methods to improve the yield and efficiency of its synthesis. Additionally, research on the structure-activity relationship of this compound could lead to the development of more potent and selective analogs.
Synthesemethoden
The synthesis of {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid involves a series of chemical reactions that require expertise and specialized equipment. One of the most common methods for synthesizing this compound is through solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified through various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
{[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid has been used in various scientific research applications, including drug discovery, proteomics, and peptide chemistry. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for developing new drugs.
Eigenschaften
IUPAC Name |
2-[3-[[(1S)-1-phenylpropyl]carbamoyl]anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-16(13-7-4-3-5-8-13)20-18(23)14-9-6-10-15(11-14)19-12-17(21)22/h3-11,16,19H,2,12H2,1H3,(H,20,23)(H,21,22)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAPQIIMCNWTHO-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide](/img/structure/B5901682.png)

![N-isopropyl-1,6-dimethyl-4-oxo-N-[2-(phenylthio)ethyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B5901696.png)
![3-[allyl(3-phenylprop-2-yn-1-yl)amino]propane-1,2-diol](/img/structure/B5901701.png)

![N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide](/img/structure/B5901718.png)
![1-(1-isobutyl-1H-imidazol-5-yl)-N-{[2-(propylthio)pyrimidin-5-yl]methyl}methanamine](/img/structure/B5901721.png)

![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-[(3-methylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B5901728.png)
![4-(4-ethoxy-3-methylphenyl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide](/img/structure/B5901741.png)
![1-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B5901769.png)
![(1R,9aR)-1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5901773.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901780.png)
![2-(1-{[1-(spiro[2.4]hept-1-ylcarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B5901787.png)